Diethylenetriaminepentaacetic dianhydride
Overview
Description
Diethylenetriaminepentaacetic dianhydride is an organic compound belonging to the class of pentacarboxylic acids and derivatives. It is characterized by the presence of five carboxyl groups and is known for its complex structure, which includes morpholino groups. This compound is also referred to as CDTPAA or dtpa cyclic anhydride .
Mechanism of Action
Target of Action
Diethylenetriaminepentaacetic dianhydride, also known as DTPA-Anhydride, primarily targets proteins . It is used as a reagent for introducing a strong chelator onto proteins . This compound has been employed in the synthesis of macrocyclic ligands and lanthanide complexes that are useful as MRI enhancers .
Mode of Action
DTPA-Anhydride forms stable complexes with most divalent and trivalent cations . Some examples are Fe3+, Cu2+, Ni2+, Pb2+, Zn2+, Fe2+, Mn2+, Ca2+, Mg2+, and Ba2+ . By binding to Fe2+ ions, DTPA-Anhydride prevents their precipitation as Fe(OH)3, or Fe2O3·nH2O poorly soluble oxy-hydroxides after their oxidation by dissolved oxygen .
Biochemical Pathways
The biochemical pathways affected by DTPA-Anhydride are related to its chelating properties. It increases the solubility of Fe2+ and Fe3+ ions in water, and therefore the bioavailability of iron for aquatic plants . This suggests that DTPA-Anhydride may play a role in iron homeostasis in biological systems.
Pharmacokinetics
Its ability to form stable complexes with various cations suggests that it may be used to enhance the delivery of these ions in biological systems .
Result of Action
The primary result of DTPA-Anhydride’s action is the formation of stable complexes with various cations, which can enhance their solubility and bioavailability . This can be particularly useful in medical imaging, where DTPA-Anhydride can be used to label proteins with radionuclides for use in SPECT and PET imaging .
Action Environment
The action of DTPA-Anhydride can be influenced by environmental factors such as pH and the presence of various cations . The storage temperature for DTPA-Anhydride is recommended to be −20°C , suggesting that it may be sensitive to temperature changes
Biochemical Analysis
Biochemical Properties
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. This property makes it useful in the synthesis of macrocyclic ligands and lanthanide complexes, which are employed as MRI enhancers . The compound interacts with enzymes and proteins that are involved in metal ion transport and storage, such as metalloproteins and metalloenzymes. These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, thereby influencing the activity and function of these biomolecules .
Cellular Effects
In cellular contexts, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the availability of metal ions, which are crucial cofactors for many signaling proteins. Additionally, the compound can impact gene expression by altering the activity of metal-dependent transcription factors. Cellular metabolism is also affected, as the compound’s chelating properties can disrupt metal ion homeostasis, leading to changes in metabolic flux and enzyme activity .
Molecular Mechanism
The molecular mechanism of action of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid involves its ability to bind metal ions with high affinity. This binding can inhibit or activate enzymes that require metal ions as cofactors. For example, the compound can inhibit metalloenzymes by sequestering their metal cofactors, thereby preventing the enzymes from catalyzing their reactions. Conversely, it can also activate certain enzymes by stabilizing their metal ion cofactors. Additionally, the compound can influence gene expression by binding to metal-responsive elements in the DNA, thereby modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .
Dosage Effects in Animal Models
The effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid vary with different dosages in animal models. At low doses, the compound can enhance metal ion transport and storage, leading to improved cellular function. At high doses, it can cause toxicity by disrupting metal ion homeostasis and inhibiting essential metalloenzymes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, adverse effects such as oxidative stress and cellular damage can occur .
Metabolic Pathways
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound interacts with enzymes such as metalloproteinases and metal ion transporters, influencing their activity and function. These interactions can affect metabolic flux and the levels of various metabolites, particularly those that are dependent on metal ion cofactors. The compound’s chelating properties can also lead to the sequestration of metal ions, thereby altering the balance of metal-dependent metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where metal ions are stored or utilized. The compound’s distribution is influenced by its affinity for different metal ions, which can affect its accumulation in various tissues. Additionally, the compound can be transported across cell membranes through active transport mechanisms involving metal ion transporters .
Subcellular Localization
The subcellular localization of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is primarily determined by its interactions with metal ion-binding proteins and transporters. The compound is often found in organelles such as the mitochondria and endoplasmic reticulum, where metal ions play crucial roles in cellular processes. Targeting signals and post-translational modifications can direct the compound to specific compartments, enhancing its activity and function. The compound’s localization can also affect its stability and degradation, with certain compartments providing a more favorable environment for its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylenetriaminepentaacetic dianhydride typically involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with morpholine derivatives. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under specific conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethylenetriaminepentaacetic dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized morpholino derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Diethylenetriaminepentaacetic dianhydride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A closely related compound used for similar chelation purposes.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a simpler structure but similar applications.
Uniqueness
Diethylenetriaminepentaacetic dianhydride is unique due to its complex structure, which includes morpholino groups that enhance its chelation properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable in specialized applications such as MRI contrast agents and advanced chemical synthesis .
Properties
IUPAC Name |
2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLJUXJEOEYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178625 | |
Record name | Cyclic dtpa anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |
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Molecular Weight |
357.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream colored solid; [MSDSonline] | |
Record name | Cyclic DTPA anhydride | |
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CAS No. |
23911-26-4 | |
Record name | DTPA dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23911-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclic dtpa anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911264 | |
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Record name | 23911-26-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379317 | |
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Record name | Cyclic dtpa anhydride | |
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Record name | Diethylenetriaminepentaacetic acid dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.460 | |
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Record name | CYCLIC DTPA ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM9RLH5X9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of diethylenetriaminepentaacetic dianhydride in scientific research?
A1: this compound (DTPA anhydride) primarily functions as a bifunctional chelating agent (BCA). [] It forms stable complexes with metal ions, notably indium-111 (111In) and gadolinium (Gd), making them suitable for radiolabeling biomolecules like antibodies and peptides. [, , , , , , , ]
Q2: How does DTPA anhydride facilitate radiolabeling of biomolecules?
A2: DTPA anhydride reacts with primary amine groups present in biomolecules, forming stable amide bonds. [] This covalent attachment allows for the chelation of radiometals like 111In through its DTPA moiety. [, , , , ] The resulting radiolabeled biomolecules are then used for in vivo studies, such as tumor imaging and biodistribution analysis. [, , , ]
Q3: What are the advantages of using 111In-labeled DTPA conjugates for in vivo imaging compared to iodine-131 (131I) labeled counterparts?
A3: Research indicates that 111In-labeled DTPA conjugates, particularly with monoclonal antibodies, exhibit superior in vivo characteristics compared to 131I labeled counterparts. [, ] Studies show higher concentrations of 111In-labeled antibodies in tumor, liver, kidney, and spleen compared to 131I-labeled antibodies. [] This difference is attributed to potentially increased catabolism of 131I-labeled antibodies. [] The higher tumor uptake and slower clearance from the body observed with 111In-labeled DTPA conjugates makes them advantageous for tumor imaging applications. []
Q4: Can you elaborate on the use of DTPA anhydride in developing targeted MRI contrast agents?
A4: DTPA anhydride plays a crucial role in synthesizing MRI contrast agents with enhanced targeting capabilities. [, , , ] By conjugating DTPA anhydride to molecules with inherent tumor affinity, such as porphyrins or specific antibodies, researchers can direct the contrast agent to tumor sites. [, , , ] This targeted approach allows for improved visualization of tumor tissues in MRI scans, aiding in diagnosis and treatment monitoring.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H19N3O8. It has a molecular weight of 357.32 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize DTPA anhydride and its conjugates?
A6: Researchers utilize various spectroscopic techniques to characterize DTPA anhydride and its conjugates, including:
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of characteristic functional groups, such as the anhydride group in DTPA anhydride and the amide bond formed upon conjugation with biomolecules. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is valuable for structural elucidation of DTPA anhydride derivatives and confirming successful conjugation with other molecules. [, ]
- Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to determine the molecular weight of DTPA anhydride conjugates and confirm the number of DTPA moieties attached to a biomolecule. []
Q7: How does the stability of DTPA anhydride conjugates vary depending on the method of conjugation and the specific metal ion used for labeling?
A7: The stability of DTPA anhydride conjugates is influenced by several factors, including the conjugation method and the chelated metal ion. For instance, monoclonal antibodies radiolabeled with 111In using a site-specific bifunctional chelate technique involving p-NH2-Bz-DTPA demonstrated higher stability and lower bone marrow toxicity in mice compared to those labeled using the cyclic DTPA anhydride technique. [] This highlights the importance of optimizing conjugation strategies for different applications.
Q8: What methods are used to assess the stability of DTPA anhydride conjugates?
A8: Assessing the stability of DTPA anhydride conjugates is crucial for their reliable application. Common methods include:
- Size-exclusion HPLC: This technique helps evaluate the structural integrity of the conjugate and identify any potential aggregation or degradation over time. []
- Cell binding assays: By assessing the binding affinity of radiolabeled conjugates to target cells, researchers can gauge whether the conjugation process has affected the biomolecule's ability to recognize its target. []
- Biodistribution studies: These studies in animal models provide insights into the in vivo stability of the conjugate and its distribution to different organs. []
Q9: Are there any concerns regarding the stability of the ester bond in DTPA anhydride conjugates designed for radioimmunotherapy?
A9: While DTPA anhydride is effective for radioimmunoimaging with IgG antibodies, its use in radioimmunotherapy, especially with smaller molecules, is limited by the labile nature of the ester bond in vivo. [] The rapid cleavage of the ester bond in plasma reduces the residence time of the radiolabeled molecule at the target site, hindering its therapeutic efficacy. []
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